Tyrphostin AG1433

描述

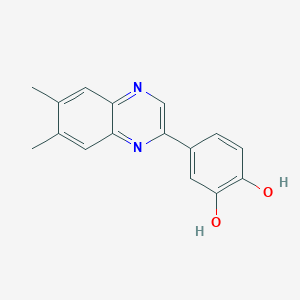

Tyrphostin AG1433 is a complex organic compound that belongs to the quinoxaline family. This compound is characterized by the presence of a quinoxaline ring substituted with a 3,4-dihydroxyphenyl group and two methyl groups at the 6 and 7 positions. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Tyrphostin AG1433 typically involves the condensation of 3,4-dihydroxybenzaldehyde with 6,7-dimethylquinoxaline-2,3-dione. The reaction is usually carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

化学反应分析

Types of Reactions

Tyrphostin AG1433 undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.

Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.

Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydroquinoxaline derivatives.

Substitution: Various substituted quinoxaline derivatives depending on the electrophile used.

科学研究应用

Scientific Research Applications

-

Glioblastoma Treatment :

- In Vitro Studies : Research indicates that AG1433 has shown modest cytotoxic effects on glioblastoma cell lines. In studies involving various high-grade glioma (HGG) cell lines, AG1433 demonstrated some efficacy when used alone but did not significantly enhance the effects of radiotherapy when combined with it .

- Case Study : A study published in 2020 assessed AG1433's effects on GB9B cells and found that while the drug was effective in reducing cell viability, its impact was limited compared to other agents like AG1296 .

- Combination Therapies :

- Anti-Angiogenic Properties :

Data Table: Summary of Key Findings on Tyrphostin AG1433

| Study Year | Cell Line | Treatment | Observed Effect | |

|---|---|---|---|---|

| 2015 | GB9B | AG1433 | Modest cytotoxicity | Limited efficacy; further research needed |

| 2019 | HGG Cells | AG1433 + Radiotherapy | No significant improvement over monotherapy | Suggests need for better combination strategies |

| 2020 | Various HGGs | AG1433 | Some reduction in cell viability | Potential for use in targeted therapies |

作用机制

The mechanism of action of Tyrphostin AG1433 involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can scavenge free radicals, thereby exhibiting antioxidant activity. Additionally, it may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating oxidative stress and inflammation.

相似化合物的比较

Similar Compounds

Quercetin: A flavonoid with similar antioxidant properties.

Rutin: Another flavonoid known for its anti-inflammatory effects.

Catechins: Found in tea, these compounds also exhibit antioxidant activity.

Uniqueness

Tyrphostin AG1433 is unique due to its specific substitution pattern on the quinoxaline ring, which imparts distinct chemical and biological properties. Unlike quercetin and rutin, which are naturally occurring, this compound is synthetically derived, allowing for greater control over its chemical structure and reactivity.

生物活性

Tyrphostin AG1433, also known as SU1433, is a selective inhibitor of protein tyrosine kinases (PTKs), particularly targeting the platelet-derived growth factor receptor beta (PDGFR-β) and vascular endothelial growth factor receptor 2 (VEGFR-2). This compound has garnered attention due to its potential applications in cancer therapy and angiogenesis inhibition.

- Chemical Name: 4-anilinoquinazoline derivative

- CAS Number: 168835-90-3

- Molecular Weight: 319.38 g/mol

- Solubility: Soluble in DMSO and ethanol

This compound functions by inhibiting the autophosphorylation of PDGFR-β and VEGFR-2, which are critical for cell proliferation and angiogenesis. By blocking these receptors, AG1433 disrupts downstream signaling pathways that promote tumor growth and vascularization.

In Vitro Studies

-

Cytotoxicity in Cancer Cells:

- In studies involving glioblastoma cells (GB8B), this compound demonstrated moderate cytotoxic effects at concentrations ranging from 0.1 to 100 μM over a 72-hour treatment period .

- The compound exhibited an IC50 value of approximately 5.0 μM against PDGFR-β, indicating its potency as a selective inhibitor .

- Inhibition of Cell Proliferation:

Case Studies

- Tumor Growth Inhibition:

- Angiogenesis Inhibition:

Data Table: Biological Activity Summary

| Activity Type | Target Receptor | IC50 (μM) | Effect Observed |

|---|---|---|---|

| PDGFR-β Inhibition | PDGFR-β | 5.0 | Cytotoxicity in glioblastoma cells |

| VEGFR-2 Inhibition | VEGFR-2 | 9.3 | Reduced angiogenic sprouting |

| EGF-dependent Proliferation | EGF Receptor | N/A | Inhibition of cell proliferation |

常见问题

Basic Research Questions

Q. What are the primary molecular targets of Tyrphostin AG1433, and what are their inhibitory concentrations (IC50)?

this compound is a dual inhibitor targeting platelet-derived growth factor receptor β (PDGFRβ) and vascular endothelial growth factor receptor 2 (VEGFR-2/Flk-1/KDR). Its IC50 values are 5.0 μM for PDGFRβ and 9.3 μM for VEGFR-2 . These values were determined using kinase activity assays and validated in cellular models such as glioblastoma (GB8B) cells .

Q. What in vitro models are commonly used to evaluate this compound's cytotoxic effects?

The compound’s cytotoxicity is typically assessed in glioblastoma cell lines (e.g., GB8B) using 72-hour treatment periods with concentrations ranging from 0.1 to 100 μM. Cell viability assays (e.g., MTT or ATP-based) are employed, with dose-dependent toxicity observed . Researchers should include positive controls (e.g., staurosporine for apoptosis) and normalize results to vehicle-treated cells.

Q. How is this compound formulated for in vivo studies, and what dosage ranges are effective?

In vivo efficacy is tested using methylcellulose-embedded AG1433 in chicken chorioallantoic membrane (CAM) assays. For anti-angiogenic studies, 4–6-day-old embryos are treated with the compound, which inhibits neovascularization beneath the implant . Dosage optimization should consider solubility (DMSO stock solutions at 62.5 mg/mL) and stability (>2 years at -20°C) .

Q. What are the solubility and storage recommendations for this compound?

AG1433 is soluble in DMSO (62.5 mg/mL, 234.71 mM) and should be stored at -20°C in powder form. For long-term storage in solvent, -80°C is recommended to prevent degradation . Sonication may be required to fully dissolve the compound.

Q. How does this compound compare to other PDGFR/VEGFR inhibitors (e.g., Axitinib) in selectivity?

Unlike pan-inhibitors such as Axitinib (PDGFRβ IC50 = 1.6 nM), AG1433 exhibits moderate selectivity for PDGFRβ and VEGFR-2, making it suitable for studies requiring dual-pathway inhibition without broader kinase off-target effects . Cross-validation with orthogonal assays (e.g., phospho-receptor ELISA) is advised to confirm specificity .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in AG1433’s cytotoxic effects across glioblastoma cell lines?

Variability in cytotoxicity (e.g., modest effects in GB9B vs. stronger responses in GB8B) may arise from differences in receptor expression levels, genetic heterogeneity, or experimental conditions (e.g., serum content in media). To address this, quantify target receptor expression (via Western blot or qPCR) and standardize culture conditions across cell lines . Dose-response curves with parallel kinase inhibition assays are critical for contextualizing cytotoxicity data .

Q. What experimental designs are recommended for studying AG1433 in combination therapies (e.g., with radiotherapy)?

Preclinical studies combining AG1433 with radiation in high-grade glioma (HGG) cell lines showed no synergistic enhancement of efficacy compared to monotherapy . Researchers should employ factorial designs (e.g., AG1433 ± radiation) with rigorous controls, including sham-treated and single-modality groups. Metrics like clonogenic survival assays and apoptosis markers (e.g., caspase-3 activation) can quantify interactions .

Q. What are the limitations of using CAM assays to assess AG1433’s anti-angiogenic activity?

While CAM assays are cost-effective for screening, they lack mammalian immune and stromal interactions. Researchers should complement CAM data with mammalian models (e.g., Matrigel plug assays in mice) and histopathological analysis of vessel density (CD31 staining) . Ensure methylcellulose particle consistency to avoid confounding physical effects on angiogenesis.

Q. How can researchers optimize AG1433 dosing to balance efficacy and toxicity in vivo?

Pharmacokinetic (PK) profiling is essential. For example, in CAM assays, AG1433 is localized to the implant site, minimizing systemic toxicity. In mammalian models, preliminary PK studies (e.g., plasma half-life via LC-MS) and toxicity screens (e.g., liver enzyme assays) should precede efficacy trials . Dose escalation studies with endpoints like tumor volume and body weight monitoring are recommended.

Q. What strategies can resolve conflicting data on AG1433’s role in apoptosis versus cytostasis?

Contradictory results may stem from assay choice (e.g., ATP-based viability vs. flow cytometry for apoptosis). Use multiplexed assays: combine Annexin V/PI staining, cell cycle analysis (propidium iodide), and metabolic activity (resazurin reduction) to distinguish cytostatic from cytotoxic effects . Time-course experiments (e.g., 24–96 hours) can also clarify temporal dynamics of cell death pathways.

Q. Methodological Guidelines

- Experimental Reproducibility : Follow Beilstein Journal guidelines for detailed method documentation, including compound batch numbers, cell line authentication, and statistical analysis protocols .

- Data Validation : Use orthogonal techniques (e.g., siRNA knockdown of PDGFRβ/VEGFR-2) to confirm AG1433’s mechanism in new models .

- Ethical Compliance : For in vivo work, adhere to institutional animal care protocols and include justification for model selection in grant proposals .

属性

IUPAC Name |

4-(6,7-dimethylquinoxalin-2-yl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-9-5-12-13(6-10(9)2)18-14(8-17-12)11-3-4-15(19)16(20)7-11/h3-8,19-20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMKFYHOKXJUJOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=C(N=C2C=C1C)C3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80417738 | |

| Record name | Tyrphostin AG 1433 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80417738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168836-03-1 | |

| Record name | Tyrphostin AG 1433 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80417738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。